3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-ethoxyphenyl)urea
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Overview
Description
3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-ethoxyphenyl)urea is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-ethoxyphenyl)urea typically involves multiple steps, starting with the preparation of the tetrazole ring One common method involves the reaction of 3,4-dimethylphenylhydrazine with sodium azide in the presence of an acid catalyst to form the tetrazole ring This intermediate is then reacted with an appropriate isocyanate to form the urea linkage
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-ethoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Scientific Research Applications
3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-ethoxyphenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-ethoxyphenyl)urea involves its interaction with specific molecular targets. The tetrazole ring can form strong hydrogen bonds with biological molecules, while the urea linkage can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea
- 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(2-chlorophenyl)urea
Uniqueness
Compared to similar compounds, 3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-ethoxyphenyl)urea exhibits unique properties due to the presence of the ethoxy group. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-ethoxyphenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, including anticancer properties, enzyme inhibition, and other pharmacological activities.
Chemical Structure
The compound's structure can be broken down as follows:
- Tetrazole Ring : Contributes to various biological activities due to its ability to mimic carboxylic acids.
- Dimethylphenyl Group : Enhances lipophilicity and may influence binding interactions with biological targets.
- Ethoxyphenyl Urea Moiety : May play a role in the compound's interaction with enzymes and receptors.
Anticancer Activity
Recent studies have shown that compounds containing tetrazole rings exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that derivatives of tetrazole showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating potent cytotoxic effects .
- The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups in the phenyl ring enhances the anticancer activity .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor:
- Cyclooxygenase (COX) Inhibition : Some analogs of tetrazole derivatives have been reported to inhibit COX enzymes, which are crucial in inflammatory processes and cancer progression .
- Carbonic Anhydrase Inhibition : Similar compounds have demonstrated inhibitory effects on carbonic anhydrase, which is involved in various physiological processes .
Study 1: Antitumor Activity
A study published in MDPI evaluated a series of tetrazole derivatives for their antiproliferative effects on human cancer cell lines. The specific compound exhibited a significant reduction in cell viability, with IC50 values suggesting effectiveness comparable to standard chemotherapeutics .
Study 2: Mechanistic Insights
Molecular dynamics simulations were conducted to understand the binding interactions of this compound with target proteins. The results indicated that hydrophobic contacts were predominant in the binding mechanism, which is essential for developing more potent derivatives .
Data Tables
Properties
IUPAC Name |
1-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(2-ethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-4-27-17-8-6-5-7-16(17)21-19(26)20-12-18-22-23-24-25(18)15-10-9-13(2)14(3)11-15/h5-11H,4,12H2,1-3H3,(H2,20,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNCDDXDLTWIFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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